molecular formula C21H19ClF3NO5 B12470184 2-(3-Methoxyphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate

2-(3-Methoxyphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate

Cat. No.: B12470184
M. Wt: 457.8 g/mol
InChI Key: DOTZZCCEXMFHNS-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes methoxyphenyl, oxoethyl, and carbamoyl groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 2-(3-methoxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(3-hydroxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(3-Methoxyphenyl)-2-oxoethyl 4-{[2-bromo-5-(trifluoromethyl)phenyl]carbamoyl}butanoate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The uniqueness of 2-(3-methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19ClF3NO5

Molecular Weight

457.8 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoate

InChI

InChI=1S/C21H19ClF3NO5/c1-30-15-5-2-4-13(10-15)18(27)12-31-20(29)7-3-6-19(28)26-17-11-14(21(23,24)25)8-9-16(17)22/h2,4-5,8-11H,3,6-7,12H2,1H3,(H,26,28)

InChI Key

DOTZZCCEXMFHNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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